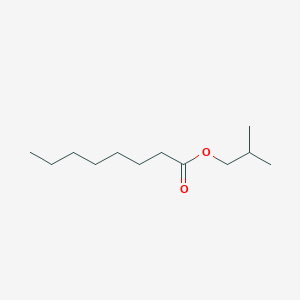

Isobutyl octanoate

Description

Isobutyl octanoate has been reported in Bothriochloa bladhii with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQRBRGFNFRMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063916 | |

| Record name | Isobutyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-06-3 | |

| Record name | Isobutyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl caprylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GT8657GUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobutyl Octanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of isobutyl octanoate (B1194180). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.

Chemical and Physical Properties

Isobutyl octanoate, also known as 2-methylpropyl octanoate, is the ester formed from the condensation of octanoic acid and isobutanol. It is a fatty acid ester characterized by a fruity odor.[1]

General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3][4] |

| Molecular Weight | 200.32 g/mol | [1][2][3][4] |

| IUPAC Name | 2-methylpropyl octanoate | [1][2] |

| CAS Number | 5461-06-3 | [1][4] |

| Synonyms | Isobutyl caprylate, n-Octanoic acid isobutyl ester | [1][2] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | [4] |

| Boiling Point | 231.00 to 232.00 °C @ 760.00 mm Hg | [5] |

| Melting Point | Not available | [6][7] |

| Density | 0.852 to 0.864 g/cm³ @ 25.00 °C | [5] |

| Refractive Index | 1.416 to 1.426 @ 20.00 °C | [5] |

| Flash Point | 93.89 °C (201.00 °F) TCC | [5] |

| Solubility in water | 4.064 mg/L @ 25 °C (estimated) | [5] |

| Solubility in other solvents | Soluble in alcohol | [5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of key physical properties of isobutyl octanoate.

Synthesis of Isobutyl Octanoate via Fischer Esterification

Principle: Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In this case, octanoic acid and isobutanol react in the presence of a strong acid catalyst, typically sulfuric acid, to produce isobutyl octanoate and water. The reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants.

Materials:

-

Octanoic acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and a molar excess of isobutanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1-2 hours.[8][9]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with water to remove the excess isobutanol and some of the acid.

-

Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.[10]

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[10]

-

-

Drying and Solvent Removal:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification: Purify the crude isobutyl octanoate by fractional distillation under reduced pressure. Collect the fraction that distills at the expected boiling point.

Determination of Physical Properties

Boiling Point (OECD Guideline 103):

The boiling point can be determined using several methods, including ebulliometry, the dynamic method, or distillation.[2][3] For the distillation method, the substance is distilled, and the temperature at which the liquid and vapor are in equilibrium at a given pressure is recorded as the boiling point.[4]

Density (ASTM D1475 / ASTM D4052):

The density of liquid isobutyl octanoate can be determined using a pycnometer or a digital density meter.[11][12]

-

Pycnometer Method (ASTM D1475): A precisely known volume of the liquid is weighed at a specific temperature. The density is then calculated by dividing the mass of the liquid by its volume.[11]

-

Digital Density Meter (ASTM D4052): A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the liquid.[12]

Refractive Index (ASTM D1218):

The refractive index is measured using a refractometer, typically an Abbé refractometer.[13][14][15] A drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample. The measurement is temperature-dependent and is usually reported at 20°C.[15]

Solubility in Water:

The solubility of isobutyl octanoate in water can be determined by the flask method. A known amount of the ester is mixed with water in a flask and agitated at a constant temperature until equilibrium is reached. The concentration of the ester in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography. Due to its low expected solubility, a generator column method might also be appropriate.[16][17]

Mandatory Visualizations

Caption: Fischer Esterification workflow for Isobutyl Octanoate synthesis.

Caption: Relationship between molecular structure and physical properties.

References

- 1. oecd.org [oecd.org]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. isobutyl octanoate, 5461-06-3 [thegoodscentscompany.com]

- 6. labproinc.com [labproinc.com]

- 7. labsolu.ca [labsolu.ca]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. matestlabs.com [matestlabs.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. atslab.com [atslab.com]

- 15. matestlabs.com [matestlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.aip.org [pubs.aip.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Octanoate (B1194180) (CAS 5461-06-3)

This technical guide provides a comprehensive overview of isobutyl octanoate (CAS 5461-06-3), a fatty acid ester recognized for its applications in the flavor and fragrance industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Chemical and Physical Properties

Isobutyl octanoate, also known as 2-methylpropyl octanoate, is a colorless liquid with a characteristic fruity and floral odor.[1] Its key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Isobutyl Octanoate

| Property | Value | Reference(s) |

| CAS Number | 5461-06-3 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2] |

| Molecular Weight | 200.32 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1] |

| Odor | Fruity, green, oily, floral | [1] |

| Specific Gravity | 0.852 - 0.864 @ 25°C | [1] |

| Refractive Index | 1.416 - 1.426 @ 20°C | [1] |

| Boiling Point | 231 - 232 °C @ 760 mmHg | [1] |

| Flash Point | 93.89 °C (201.00 °F) | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [1][3] |

| Vapor Pressure | 0.061 mmHg @ 25°C (estimated) | [1] |

| logP (o/w) | 4.705 (estimated) | [1] |

Synonyms: 2-methylpropyl octanoate, Isobutyl caprylate, n-Caprylic acid isobutyl ester, Octanoic acid, isobutyl ester.[2]

Experimental Protocols

Synthesis: Fischer-Speier Esterification

Isobutyl octanoate is synthesized via the Fischer-Speier esterification of octanoic acid with isobutanol, using a strong acid catalyst. The following protocol is a representative procedure.

Materials:

-

Octanoic acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine one molar equivalent of octanoic acid and 1.5 to 2 molar equivalents of isobutanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

-

Set up the apparatus for reflux and heat the mixture gently for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with an equal volume of water to remove the excess isobutanol and some of the acid catalyst.

-

Neutralize the remaining acid by washing the organic layer with a 5% sodium bicarbonate solution. Continue washing until the effervescence of carbon dioxide ceases.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and purify the crude isobutyl octanoate by fractional distillation under reduced pressure. The fraction boiling at approximately 231-232 °C at atmospheric pressure is the desired product.[1]

Analytical Methods

GC-MS is a suitable method for the analysis of isobutyl octanoate. A study on the analysis of octanoate in plasma utilized isobutylation for derivatization, providing relevant parameters.[4]

Table 2: Representative GC-MS Parameters

| Parameter | Value |

| Column | A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min |

| Carrier Gas | Helium at a constant flow rate |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Characteristic Ions | m/z 127.1, 145.1[5] |

Kovats Retention Indices:

-

¹H NMR: The expected proton NMR spectrum of isobutyl octanoate would exhibit characteristic signals for the protons of the isobutyl and octanoyl moieties. The protons on the carbon adjacent to the ester oxygen (in the isobutyl group) would appear as a doublet shifted downfield. The methyl protons of the isobutyl group would appear as a doublet further upfield. The protons of the octanoyl chain would show characteristic multiplets, with the protons alpha to the carbonyl group being the most downfield of this chain.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon in the ester group in the range of 160-185 ppm.[6] The carbon of the CH₂ group attached to the ester oxygen would be in the range of 50-90 ppm.[6] The remaining carbons of the isobutyl and octanoyl groups would appear in the aliphatic region of the spectrum.

The IR spectrum of isobutyl octanoate will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹.[7] Other significant absorptions will include C-O stretching vibrations and C-H stretching and bending vibrations from the alkyl chains.

Safety and Handling

Isobutyl octanoate is generally considered to be of low toxicity and does not meet GHS hazard criteria according to most suppliers.[2] However, standard laboratory safety precautions should always be observed.

-

Handling: Work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[8]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of isobutyl octanoate.

Caption: Workflow for the synthesis and purification of isobutyl octanoate.

Analytical Workflow

The following diagram outlines the typical analytical workflow for isobutyl octanoate.

Caption: Analytical workflow for isobutyl octanoate characterization.

References

- 1. isobutyl octanoate, 5461-06-3 [thegoodscentscompany.com]

- 2. Isobutyl octanoate | C12H24O2 | CID 79582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. butyl octanoate, 589-75-3 [thegoodscentscompany.com]

- 4. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

Core Physicochemical Properties of Isobutyl Octanoate

Molecular Formula: C₁₂H₂₄O₂[1][2][3][4][5]

Molecular Weight: 200.32 g/mol [1][2][3][4][5][6][7]

Isobutyl octanoate (B1194180), also known as 2-methylpropyl octanoate, is a fatty acid ester.[5] It is recognized by the CAS Number 5461-06-3.[1][4][5]

Summary of Physicochemical Data

For ease of reference, the key quantitative properties of isobutyl octanoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol [1][2][3][4][6][7] |

| IUPAC Name | 2-methylpropyl octanoate[5][7] |

| Synonyms | n-Octanoic Acid Isobutyl Ester, Isobutyl caprylate[1][4][5][7] |

| CAS Number | 5461-06-3[1][4][5] |

| Appearance | Colorless to Light yellow clear liquid[3] |

| Purity | >99.0% (GC)[3][4] |

| Density | 0.85200 to 0.86400 @ 25.00 °C[6] |

| Refractive Index | 1.41600 to 1.42600 @ 20.00 °C[6] |

| Flash Point | 93.89 °C (201.00 °F) TCC[6] |

| InChI Key | CFQRBRGFNFRMBD-UHFFFAOYSA-N[3][7] |

| SMILES | CCCCCCCC(=O)OCC(C)C[3][7] |

Experimental Protocols

General Gas Chromatography (GC) Workflow for Purity Analysis

This diagram illustrates a typical workflow for determining the purity of a chemical substance like isobutyl octanoate using gas chromatography.

Methodology:

-

Sample Preparation: A known amount of the isobutyl octanoate sample is dissolved in a suitable volatile organic solvent (e.g., hexane, ethyl acetate). This dilution ensures that the concentration is within the optimal range for the detector.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium, nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with the components of the sample, leading to their separation based on factors like boiling point and polarity. Isobutyl octanoate will elute at a characteristic retention time under specific column and temperature conditions.

-

Detection: As the separated components exit the column, they are detected by a detector, commonly a Flame Ionization Detector (FID) for organic compounds. The detector generates an electrical signal proportional to the amount of the component.

-

Data Analysis: The detector's signal is recorded over time to produce a chromatogram. The area of the peak corresponding to isobutyl octanoate is integrated and compared to the total area of all peaks in the chromatogram. The purity is then calculated as the percentage of the main peak area relative to the total peak area.

Further analytical techniques such as Mass Spectrometry (MS), often coupled with GC (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for structural confirmation and more detailed impurity profiling, though specific protocols were not detailed in the search results. The NIST WebBook provides mass spectrometry data (electron ionization) for n-caprylic acid isobutyl ester, which is a synonym for isobutyl octanoate.[8]

References

- 1. calpaclab.com [calpaclab.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Isobutyl n-Octanoate | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Isobutyl octanoate | C12H24O2 | CID 79582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isobutyl octanoate, 5461-06-3 [thegoodscentscompany.com]

- 7. Isobutyl n-Octanoate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. n-Caprylic acid isobutyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Isobutyl Octanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl octanoate (B1194180), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility in various organic solvents is critical for formulation development, purification processes, and predicting its behavior in non-aqueous systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of Isobutyl Octanoate

Isobutyl octanoate (also known as 2-methylpropyl octanoate) is a colorless liquid with a fruity aroma. Its structure, consisting of a C8 fatty acid chain and an isobutyl ester group, results in a predominantly nonpolar character. This molecular structure dictates its solubility profile, favoring miscibility with other nonpolar and moderately polar organic solvents while exhibiting very low solubility in water.

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2] |

| Molecular Weight | 200.32 g/mol | [1] |

| Appearance | Colorless clear liquid | [3] |

| Specific Gravity | 0.852 - 0.864 @ 25°C | [3] |

| Refractive Index | 1.416 - 1.426 @ 20°C | [3] |

| Boiling Point | 231 - 232 °C @ 760 mmHg | [3] |

| Water Solubility | 4.064 mg/L @ 25°C (estimated) | [3] |

| logP (o/w) | 4.705 (estimated) | [3] |

Quantitative Solubility Data

The following table summarizes the solubility of isobutyl octanoate in a range of common organic solvents at 20°C. The data indicates a high degree of solubility in most of the tested organic solvents, which is consistent with its chemical structure.

| Solvent | Solubility (g/L) at 20°C |

| Methanol | 1800.84 |

| Ethanol | 1898.55 |

| n-Propanol | 1617.09 |

| Isopropanol | 1942.7 |

| n-Butanol | 1543.89 |

| Isobutanol | 1291.77 |

| n-Pentanol | 867.19 |

| Isopentanol | 1288.28 |

| Acetone | 1924.98 |

| Ethyl Acetate | 1377.45 |

| Diethyl Ether | 1230.15 |

| n-Hexane | 584.32 |

| n-Heptane | 413.6 |

| Cyclohexane | 340.0 |

| Toluene | 1072.19 |

| Dichloromethane | 286.63 |

| Chloroform | 750.33 |

| Acetonitrile | 795.8 |

| Tetrahydrofuran (THF) | 1968.87 |

| Dimethylformamide (DMF) | 1301.07 |

| Dimethyl sulfoxide (B87167) (DMSO) | 2349.77 |

Note: The data in this table is sourced from a single reference and should be considered as a valuable guide. Independent verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like isobutyl octanoate in organic solvents can be reliably achieved using the shake-flask method. This method is considered a gold standard for obtaining thermodynamic equilibrium solubility data.

Shake-Flask Method for Solubility Determination

1. Principle: An excess amount of the solute (isobutyl octanoate) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

2. Materials and Equipment:

-

Isobutyl octanoate (purity >99%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

3. Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of isobutyl octanoate to a series of glass vials. The presence of undissolved solute is essential to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 20°C).

-

Agitate the mixtures for a predetermined period to allow them to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess isobutyl octanoate to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification using Gas Chromatography (GC-FID):

-

Calibration Curve: Prepare a series of standard solutions of isobutyl octanoate of known concentrations in the same organic solvent. Generate a calibration curve by injecting these standards into the GC-FID and plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the GC-FID and record the peak area.

-

Data Analysis: Determine the concentration of isobutyl octanoate in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. Express the solubility in appropriate units (e.g., g/L).

-

-

Replication: It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of isobutyl octanoate.

Caption: Workflow for determining isobutyl octanoate solubility.

Conclusion

Isobutyl octanoate exhibits high solubility in a wide array of organic solvents, a characteristic driven by its molecular structure. This technical guide provides valuable quantitative solubility data and a detailed, robust experimental protocol for its determination. The presented information is intended to support researchers, scientists, and drug development professionals in their work with this versatile ester, enabling more informed decisions in formulation, purification, and other research and development activities.

References

Isobutyl octanoate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Isobutyl Octanoate (B1194180)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile and handling requirements of chemical compounds is paramount. This guide provides a detailed overview of the safety data for Isobutyl octanoate (CAS No. 5461-06-3), including its physical and chemical properties, handling precautions, and emergency procedures.

Chemical Identification

Isobutyl octanoate is a fatty acid ester known for its characteristic fruity aroma.[1] It is primarily used as a flavoring agent in the food industry.[2]

| Identifier | Value |

| Chemical Name | Isobutyl octanoate[2][3] |

| Synonyms | 2-methylpropyl octanoate, Isobutyl caprylate, n-Caprylic acid isobutyl ester[2][3] |

| CAS Number | 5461-06-3[1][2][3] |

| EC Number | 226-744-8[2][3] |

| Molecular Formula | C₁₂H₂₄O₂[3][4] |

| Molecular Weight | 200.32 g/mol [3][4] |

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Isobutyl octanoate is generally not classified as a hazardous substance.[2] An aggregation of 90 notifications to the ECHA C&L inventory indicated that 89 of them reported the substance as not meeting GHS hazard criteria.[3] However, users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

-

GHS Pictogram(s): No symbol[2]

-

Signal Word: No signal word[2]

-

Hazard Statement(s): None[2]

-

Precautionary Statement(s): None[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Isobutyl octanoate.

| Property | Value | Reference |

| Appearance | Colorless clear liquid | [1] |

| Odor | Fruity, green, oily, floral | [1] |

| Specific Gravity | 0.852 to 0.864 @ 25°C | [1] |

| Refractive Index | 1.416 to 1.426 @ 20°C | [1] |

| Flash Point | 93.89 °C (201.00 °F) - Tag Closed Cup | [1] |

| Vapor Pressure | 0.061 mmHg @ 25°C (estimated) | [1] |

| Water Solubility | 4.064 mg/L @ 25°C (estimated) | [1] |

| logP (o/w) | 4.705 (estimated) | [1] |

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

-

Safe Handling: Handle in a well-ventilated area.[2] Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from foodstuff containers and incompatible materials.[2]

Exposure Controls and Personal Protection

While no official occupational exposure limits have been established for Isobutyl octanoate, adherence to standard laboratory safety practices is crucial.[2]

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious, flame-resistant clothing and chemical-impermeable gloves.[2]

-

Respiratory Protection: If irritation or other symptoms are experienced, or if exposure limits are exceeded, use a full-face respirator.[2]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[6]

Caption: PPE selection workflow for Isobutyl octanoate.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Avoid contact with skin and eyes.[2] Use personal protective equipment and ensure adequate ventilation.[2] Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[2][5]

-

Containment: Collect and contain the spillage using an inert absorbent material (e.g., sand, earth). Place in a suitable, closed container for disposal.[2]

Toxicological and Ecological Information

The safety data sheets reviewed for Isobutyl octanoate indicate a lack of specific data for most toxicological and ecological endpoints.

Toxicological Data

| Endpoint | Result |

| Acute Oral Toxicity | No data available[2] |

| Acute Dermal Toxicity | No data available[2] |

| Acute Inhalation Toxicity | No data available[2] |

| Skin Corrosion/Irritation | No data available[2] |

| Serious Eye Damage/Irritation | No data available[2] |

| Respiratory or Skin Sensitization | No data available[2] |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Ecological Data

| Endpoint | Result |

| Toxicity to Fish | No data available[2] |

| Toxicity to Daphnia | No data available[2] |

| Toxicity to Algae | No data available[2] |

| Persistence and Degradability | No data available[2] |

| Bioaccumulative Potential | No data available[2] |

Methodological Context for Safety Data Generation

While specific experimental data for Isobutyl octanoate is not consistently available in public SDSs, the parameters listed are typically determined using standardized methodologies, often following OECD (Organisation for Economic Co-operation and Development) guidelines. Understanding these methods is crucial for a scientific audience.

-

Flash Point: This is commonly determined using a closed-cup method, such as the Tag Closed Cup (TCC) test (ASTM D56). The liquid is heated in a closed container, and an ignition source is periodically introduced to the vapor space to determine the lowest temperature at which the vapors ignite.

-

Acute Oral Toxicity (LD50): The OECD 423 (Acute Toxic Class Method) guideline is a stepwise procedure with a small number of animals per step. It helps to classify a substance into one of several toxicity classes based on the observed mortality, rather than determining a precise LD50 value.

-

Skin Irritation/Corrosion: The OECD 404 guideline involves applying the test substance to the skin of a test animal (typically a rabbit) for a set period. The site is then observed for signs of erythema (redness) and edema (swelling) over several days.

-

Acute Fish Toxicity (LC50): The OECD 203 guideline exposes fish (e.g., Rainbow Trout or Zebrafish) to various concentrations of the substance in water for 96 hours. The concentration that is lethal to 50% of the test population (LC50) is then determined.

Stability and Reactivity

-

Reactivity: No specific data on reactivity is available.[2] As an ester, it may react with strong acids or bases. Esters can react with strong oxidizing acids, which may cause a vigorous and exothermic reaction.[7][8]

-

Chemical Stability: The substance is considered stable under recommended storage conditions.

-

Hazardous Reactions: No hazardous reactions have been reported.

Disposal and Transport

-

Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] It is important not to contaminate water or discharge into sewer systems.[2]

-

Transport: Isobutyl octanoate is not classified as a dangerous good for transport according to ADR/RID, IMDG, or IATA regulations.[2]

References

- 1. isobutyl octanoate, 5461-06-3 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. Isobutyl octanoate | C12H24O2 | CID 79582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. aurochemicals.com [aurochemicals.com]

- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ISOBUTYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Thermo-physical Properties of Isobutyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl octanoate (B1194180), a branched-chain fatty acid ester, finds applications in various fields, including as a flavoring agent, fragrance ingredient, and potentially as a solvent or component in pharmaceutical formulations. A thorough understanding of its thermo-physical properties is crucial for process design, formulation development, and ensuring product quality and performance. This technical guide provides a comprehensive overview of the key thermo-physical properties of isobutyl octanoate and its close structural isomer, butyl octanoate, for which more extensive experimental data is available. The methodologies for determining these properties are also detailed to aid in experimental design and data interpretation.

Core Thermo-physical Properties

The primary thermo-physical properties that govern the behavior of isobutyl octanoate in various applications are density, viscosity, specific heat capacity, and thermal conductivity. These properties are intrinsically dependent on temperature and pressure. Due to a scarcity of publicly available experimental data for isobutyl octanoate, this guide presents data for its straight-chain isomer, butyl octanoate, as a close surrogate. It is important to note that while the values will be similar, they will not be identical due to differences in molecular structure.

Data Presentation

The following tables summarize the available experimental data for the thermo-physical properties of octanoate esters.

Table 1: Density of Liquid Butyl Octanoate as a Function of Temperature

| Temperature (K) | Density (g/cm³) |

| 230.25 | 0.903 |

| 287.99 | 0.864 |

| 298.14 | 0.856 |

| 313.15 | 0.845 |

| 333.15 | 0.830 |

| 353.15 | 0.815 |

| 373.15 | 0.800 |

Data sourced from NIST/TRC Web Thermo Tables for butyl octanoate. A single source suggests a density for isobutyl octanoate of approximately 0.916 g/mL, though the temperature is not specified.

Table 2: Viscosity of Liquid Butyl Octanoate as a Function of Temperature

| Temperature (K) | Viscosity (mPa·s) |

| 287.99 | 2.13 |

| 680.00 | 0.05 |

Data sourced from NIST/TRC Web Thermo Tables for butyl octanoate, representing a wide temperature range with limited experimental data points.

Table 3: Isobaric Heat Capacity of Ethyl Octanoate [1]

| Temperature (K) | Pressure (MPa) | Isobaric Molar Heat Capacity (J/mol·K) |

| 294 | 0.1 | 338.4 |

| 354 | 24 | 389.2 |

Table 4: Thermal Conductivity of Liquid Butyl Octanoate as a Function of Temperature

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 240 | 0.145 |

| 610 | 0.080 |

Data sourced from NIST/TRC Web Thermo Tables for butyl octanoate.

Experimental Protocols

Accurate determination of thermo-physical properties requires standardized and precise experimental methodologies. Below are detailed protocols for the key experiments.

Density Measurement

The density of liquid esters is commonly determined using a digital density meter, following a procedure such as ASTM D4052 .[2][3][4][5][6]

Methodology: Oscillating U-Tube Density Meter (ASTM D4052)

-

Apparatus: A digital density meter equipped with a U-shaped oscillating sample tube and a system for temperature control.[2]

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: The isobutyl octanoate sample is brought to the desired measurement temperature and degassed to prevent the formation of bubbles, which can significantly affect accuracy.[3]

-

Measurement: A small volume of the sample (typically 1-2 mL) is injected into the U-tube.[6] The tube is then electromagnetically excited, causing it to oscillate. The instrument measures the oscillation period, which is directly related to the mass and, therefore, the density of the sample.

-

Data Acquisition: The density is automatically calculated by the instrument's software and displayed. Measurements are typically repeated to ensure precision.

Viscosity Measurement

The kinematic viscosity of esters is frequently measured using calibrated glass capillary viscometers, as detailed in ASTM D445 .[7][8][9]

Methodology: Glass Capillary Viscometer (ASTM D445)

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type), a constant temperature bath with precise temperature control (±0.02°C), and a timing device.[8][9]

-

Sample Preparation: The isobutyl octanoate sample is filtered to remove any particulate matter and then charged into the viscometer.

-

Thermal Equilibration: The viscometer containing the sample is placed in the constant temperature bath and allowed to equilibrate for a specified time (typically 30 minutes) to ensure the sample is at the desired temperature.[8]

-

Measurement: The sample is drawn up through the capillary to a point above the timing marks. The time taken for the liquid meniscus to flow under gravity between two marked points on the capillary is accurately measured.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the fluid at the same temperature: η = ν × ρ.[8]

Specific Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the specific heat capacity of materials, as outlined in ASTM E1269 .[10][11][12][13]

Methodology: Differential Scanning Calorimetry (ASTM E1269)

-

Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Calibration: The DSC instrument's temperature and heat flow are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Procedure: Three separate runs are performed:

-

Blank Run: An empty sample pan is run to establish the baseline heat flow of the instrument.

-

Reference Run: A sapphire standard with a well-characterized specific heat capacity is run.

-

Sample Run: The isobutyl octanoate sample is hermetically sealed in an aluminum pan and run under the same conditions as the blank and reference.

-

-

Measurement: The sample and reference are heated at a controlled linear rate (e.g., 20 °C/min) over the desired temperature range.[10] The DSC records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, taking into account the masses of the sample and the standard.

Thermal Conductivity Measurement

The transient hot-wire (THW) method is a precise and rapid technique for measuring the thermal conductivity of liquids.[14][15]

Methodology: Transient Hot-Wire Method

-

Apparatus: A transient hot-wire apparatus consisting of a thin platinum or tantalum wire suspended in a measurement cell containing the liquid sample.[16][17] The wire serves as both a heating element and a resistance thermometer. A power source, a Wheatstone bridge for resistance measurement, and a data acquisition system are also required.

-

Principle: A step voltage is applied to the wire, causing a sudden increase in its temperature. This creates a cylindrical heat wave that propagates through the surrounding fluid.

-

Measurement: The change in the wire's resistance over a short period (typically 1 second) is precisely measured.[14] This resistance change is then correlated to the temperature rise of the wire.

-

Calculation: The thermal conductivity of the liquid is determined from the slope of the line plotting the temperature rise of the wire against the logarithm of time. The short measurement duration minimizes the effects of natural convection.[15]

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the thermo-physical properties of isobutyl octanoate.

Caption: Experimental workflow for determining key thermo-physical properties.

Caption: Interrelationship of thermo-physical properties and influencing factors.

References

- 1. researchgate.net [researchgate.net]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 5. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. ASTM D445 - eralytics [eralytics.com]

- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. testinglab.com [testinglab.com]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 12. mdpi.com [mdpi.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 15. mjbas.com [mjbas.com]

- 16. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 17. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

An In-depth Technical Guide to the Structural Isomers of Isobutyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of isobutyl octanoate (B1194180), a fatty acid ester with the molecular formula C₁₂H₂₄O₂. This document details the identification of its various isomers, their key physicochemical properties, and detailed experimental protocols for their synthesis and analysis. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to Isobutyl Octanoate and its Isomers

Isobutyl octanoate (2-methylpropyl octanoate) is an ester known for its characteristic fruity aroma.[1] Its structural isomers, all sharing the same molecular formula (C₁₂H₂₄O₂), exhibit a wide range of physical and chemical properties due to variations in their carbon chain arrangements and the position of the ester linkage. Understanding these differences is crucial for applications in various fields, including flavor and fragrance industries, and as potential scaffolds in medicinal chemistry.

This guide systematically explores the diverse landscape of isobutyl octanoate's structural isomers. These isomers can be broadly categorized based on the combination of the carboxylic acid and alcohol moieties from which they are derived.

Structural Isomers of Isobutyl Octanoate (C₁₂H₂₄O₂)

The structural isomers of isobutyl octanoate arise from the different possible arrangements of the 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms that constitute the ester functional group. These can be generated by varying the length and branching of both the carboxylic acid and the alcohol chains. A systematic representation of these isomers is presented below.

Physicochemical Properties of Selected Isomers

The following table summarizes the key physical and chemical properties of isobutyl octanoate and a selection of its structural isomers. These properties are critical for predicting their behavior in various applications, including their volatility, solubility, and reactivity.

| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Isobutyl octanoate | 2-Methylpropyl octanoate | 5461-06-3 | 229 | - | 0.85 | 1.418 |

| Butyl octanoate | Butyl octanoate | 589-75-3 | 240-241[2] | -42.9[2] | 0.863-0.866 @ 20°C[2] | 1.423-1.426 @ 25°C[2] |

| Pentyl heptanoate (B1214049) | Pentyl heptanoate | 5454-28-4 | 245.4[3] | -50[3] | - | - |

| Hexyl hexanoate | Hexyl hexanoate | 6378-65-0 | 245-246[4] | -55[4] | 0.863 @ 25°C[4] | 1.424[4] |

| Octyl butyrate | Octyl butanoate | 110-39-4 | ~200[5] | - | ~0.87[5] | 1.425[6] |

| Decyl acetate (B1210297) | Decyl acetate | 112-17-4 | 126-127 @ 20 mmHg[7] | - | 0.863 @ 25°C[7] | 1.427[7] |

| Propyl nonanoate | Propyl nonanoate | 6513-03-7 | 237[3] | - | 0.870 @ 15°C[3] | - |

| Butyl heptanoate | Butyl heptanoate | 5454-28-4 | 226[8] | -67.5[8] | 0.863 @ 25°C[8] | 1.421[8] |

| Isobutyl heptanoate | 2-Methylpropyl heptanoate | 7779-80-8 | 95-97 @ 12 mmHg[9][10] | - | 0.8593 @ 25°C[11] | - |

| Heptyl butyrate | Heptyl butanoate | 5870-93-9 | 225-226 | -58 | 0.864 @ 25°C | 1.4215 |

| Nonyl acetate | Nonyl acetate | 143-13-5 | 212[5] | -26[12] | 0.864 @ 25°C[5] | 1.424[5] |

| Isononyl acetate | 3,5,5-Trimethylhexyl acetate | 40379-24-6 | 213-215[13] | - | 0.866[14] | 1.423[14] |

| Isopentyl hexanoate | 3-Methylbutyl hexanoate | 2198-61-0 | 222[15] | - | 0.86 @ 25°C[15] | 1.42[15] |

Experimental Protocols

Synthesis of Isobutyl Octanoate and its Isomers

Several established methods can be employed for the synthesis of these esters. The choice of method often depends on the desired purity, scale, and the stability of the starting materials.

This is a classic acid-catalyzed esterification method.

Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of the carboxylic acid (e.g., octanoic acid) with a 3 to 5-fold molar excess of the alcohol (e.g., isobutanol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the excess alcohol and solvent by rotary evaporation. The crude ester can be further purified by fractional distillation under reduced pressure.

This method is suitable for alcohols and phenols and is generally faster and irreversible compared to Fischer esterification.[7][16]

Protocol:

-

Reactant Mixture: Dissolve one molar equivalent of the alcohol or phenol (B47542) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture in an ice bath.

-

Acyl Chloride Addition: Slowly add one molar equivalent of the corresponding acyl chloride (e.g., octanoyl chloride) to the cooled solution. A base such as pyridine (B92270) is often added to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester by distillation or chromatography.

This method is particularly useful for acid-sensitive substrates and for the formation of esters from sterically hindered alcohols.[17][18]

Protocol:

-

Reactant Mixture: In a flask, dissolve one molar equivalent of the carboxylic acid, 1.2 equivalents of the alcohol, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent like dichloromethane.

-

DCC Addition: Cool the solution in an ice bath and add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer, concentrate it, and purify the ester by column chromatography.

Analysis and Characterization of Isomers

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and structural elucidation of the ester isomers.

GC is a powerful technique for separating volatile compounds like esters.[19] When coupled with a mass spectrometer, it allows for the identification of the individual isomers based on their retention times and mass fragmentation patterns.

Protocol:

-

Sample Preparation: Dilute the ester mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

-

Data Analysis: Identify the peaks in the chromatogram based on their retention times. Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which provides structural information.

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isomers.

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The chemical shifts and splitting patterns of the protons on the carbons adjacent to the carbonyl group and the ester oxygen are particularly diagnostic.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon is characteristic of an ester.

IR spectroscopy is a quick and effective method to confirm the presence of the ester functional group.[20][21]

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ester.

-

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds are typically observed in the fingerprint region (1000-1300 cm⁻¹).

Conclusion

This technical guide has provided a detailed examination of the structural isomers of isobutyl octanoate. By systematically identifying the isomers and compiling their physicochemical properties, this document offers a valuable comparative resource. Furthermore, the detailed experimental protocols for synthesis and analysis provide practical guidance for researchers working with these compounds. The presented information is intended to facilitate further research and application of these versatile esters in various scientific and industrial domains.

References

- 1. synerzine.com [synerzine.com]

- 2. heptyl butyrate, 5870-93-9 [thegoodscentscompany.com]

- 3. propyl nonanoate, 6513-03-7 [thegoodscentscompany.com]

- 4. 3,5,5-Trimethylhexyl acetate | C11H22O2 | CID 42745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nonyl acetate | 143-13-5 [chemicalbook.com]

- 6. Nonanoic acid, propyl ester (CAS 6513-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. BUTYL HEPTANOATE | 5454-28-4 [chemicalbook.com]

- 9. Isobutyl heptanoate | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. isobutyl heptanoate, 7779-80-8 [thegoodscentscompany.com]

- 12. Nonyl Acetate | C11H22O2 | CID 8918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. isononyl acetate, 40379-24-6 [thegoodscentscompany.com]

- 14. ScenTree - Isononyl acetate (CAS N° 40379-24-6) [scentree.co]

- 15. chemwhat.com [chemwhat.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Steglich Esterification [organic-chemistry.org]

- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. IR Spectrum: Esters [quimicaorganica.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

The Natural Occurrence of Isobutyl Octanoate in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Isobutyl octanoate (B1194180), a branched-chain ester, is a volatile organic compound (VOC) that contributes to the characteristic fruity and floral aromas of various plants. Its presence is significant in the flavor and fragrance industries and holds potential for applications in pharmacology due to the diverse biological activities of plant-derived esters. This technical guide provides a comprehensive overview of the natural occurrence of isobutyl octanoate in the plant kingdom, presenting available quantitative data, detailing the analytical methodologies for its extraction and quantification, and illustrating its biosynthetic pathway. This document is intended to serve as a foundational resource for researchers in phytochemistry, food science, and drug discovery.

Natural Occurrence and Quantitative Analysis

Isobutyl octanoate has been identified as a component of the volatile profile in a range of plant species, particularly in fruits. Its concentration can vary significantly depending on the species, cultivar, plant part, and stage of ripeness. While its presence is noted in several fruits, detailed quantitative data remains sparse in the scientific literature. The following table summarizes the available quantitative information for isobutyl octanoate in plants.

| Plant Species | Variety/Cultivar | Plant Part | Concentration (µg/kg) | Reference |

| Cape Gooseberry (Physalis peruviana L.) | N/A | Fruit Pulp | 9.5 ± 0.7 | [1] |

| Quince (Cydonia oblonga) | N/A | Peel | 4.7 (relative peak area %) | [1] |

| Apple (Malus domestica) | Red Moon® RM-1 | Peel & Flesh | Presence detected, not quantified | [2] |

| Pear (Pyrus spp.) | N/A | Fruit | Not Reported | |

| Banana (Musa spp.) | N/A | Fruit | Not Reported | |

| Apricot (Prunus armeniaca) | N/A | Fruit | Not Reported |

Note: "Not Reported" indicates that while related esters are often analyzed, specific quantitative data for isobutyl octanoate was not found in the reviewed literature for that species.

Experimental Protocols for Analysis

The analysis of isobutyl octanoate and other volatile esters in plant matrices is predominantly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME). This method offers high sensitivity and selectivity for identifying and quantifying volatile compounds.

General Protocol: HS-SPME-GC-MS for Isobutyl Octanoate Quantification

This protocol provides a generalized workflow for the extraction and quantification of isobutyl octanoate from plant tissue. Optimization of parameters such as fiber coating, incubation time, and temperature may be required depending on the specific plant matrix.

Principle: Volatile compounds from a plant sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber with a specific coating is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

Materials and Reagents:

-

Plant tissue (fruit, leaves, etc.)

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Internal standard (e.g., 2-octanol, 3-octanol)

-

Isobutyl octanoate standard (for identification and calibration)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight (e.g., 5 g) of fresh plant tissue.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and enhance the release of volatiles into the headspace.

-

Spike the sample with a known concentration of an internal standard.

-

Immediately seal the vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or autosampler incubator.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatiles into the headspace.[3]

-

Expose the pre-conditioned SPME fiber to the headspace for a defined period (e.g., 30-45 minutes) at the same temperature to allow for the adsorption of volatile compounds.[4]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.[3]

-

GC Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5MS or HP-INNOWax (e.g., 30-60 m length, 0.25 mm i.d., 0.25-0.5 µm film thickness).

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), ramps up to a higher temperature (e.g., 230-250°C) at a rate of 3-10°C/min, and holds for a final period (e.g., 5-10 min).

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350 amu.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 250°C.

-

-

-

Identification and Quantification:

-

Identify isobutyl octanoate by comparing its mass spectrum and retention index with that of an authentic standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the concentration of isobutyl octanoate using the internal standard method. Prepare a calibration curve using standard solutions of isobutyl octanoate of known concentrations.

-

Experimental Workflow Diagram:

References

- 1. Analysis of Volatile Components of Cape Gooseberry (Physalis peruviana L.) Grown in Turkey by HS-SPME and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Dibasic Ammonium Phosphate Application Enhances Aromatic Compound Concentration in Bog Bilberry Syrup Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

A Technical Guide to the Research Applications of Isobutyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl octanoate (B1194180), a fatty acid ester, is recognized for its characteristic fruity, floral aroma, which has led to its primary application in the flavor and fragrance industries.[1] However, its utility extends into various research and development domains, particularly in the fields of biocatalysis, green chemistry, and as a potential building block in organic synthesis. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and potential research applications of isobutyl octanoate, tailored for professionals in scientific research and drug development.

Physicochemical Properties of Isobutyl Octanoate

A comprehensive understanding of the physicochemical properties of isobutyl octanoate is fundamental for its application in research. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [2] |

| Molecular Weight | 200.32 g/mol | [2] |

| IUPAC Name | 2-methylpropyl octanoate | [2] |

| CAS Number | 5461-06-3 | [2] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Odor | Fruity, green, oily, floral | [1] |

| Specific Gravity | 0.85200 to 0.86400 @ 25.00 °C | [1] |

| Refractive Index | 1.41600 to 1.42600 @ 20.00 °C | [1] |

| Boiling Point | 231.00 to 232.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 201.00 °F TCC (93.89 °C) | [1] |

| Vapor Pressure | 0.061000 mmHg @ 25.00 °C (est.) | [1] |

| Water Solubility | 4.064 mg/L @ 25 °C (est.) | [1] |

| logP (o/w) | 4.705 (est.) | [1] |

| Assay | 98.00 to 100.00 % | [1] |

Synthesis of Isobutyl Octanoate

While isobutyl octanoate can be produced through traditional chemical synthesis, such as Fischer esterification, there is a growing research interest in enzymatic synthesis. This "green" approach offers milder reaction conditions, higher specificity, and the production of compounds from natural and renewable sources.[3]

Enzymatic Synthesis

The enzymatic synthesis of isobutyl octanoate typically involves the esterification of isobutanol with octanoic acid, catalyzed by a lipase (B570770). Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their stability and reusability.[4] This method is particularly relevant for producing high-purity esters for applications where residual acid catalysts are undesirable.[3][4]

The general workflow for the enzymatic synthesis of isobutyl octanoate is depicted below.

Potential Research Applications

Although primarily used in the flavor and fragrance industry, the properties of isobutyl octanoate make it a candidate for several research applications. Many suppliers explicitly label it for "experimental / research use only".[1]

Biocatalysis and Green Chemistry

The synthesis of isobutyl octanoate serves as a model reaction for studying:

-

Enzyme Kinetics: Investigating the kinetics of lipase-catalyzed esterification reactions in non-aqueous or solvent-free systems.

-

Biocatalyst Development: Evaluating the performance of novel immobilized lipases in terms of activity, stability, and reusability.[5]

-

Process Optimization: Utilizing methodologies like Response Surface Methodology (RSM) to optimize reaction parameters such as temperature, substrate molar ratio, and enzyme loading for maximum yield.[3]

Solvent and Formulation Studies

As an ester with low water solubility and a relatively high boiling point, isobutyl octanoate can be investigated as:

-

A Green Solvent: Its properties could make it a potential bio-based solvent for certain applications, aligning with the principles of green chemistry.

-

A Component in Formulations: In drug development, esters are often used as excipients, plasticizers, or components of delivery systems. While no specific applications for isobutyl octanoate in this area are documented, its properties are similar to other esters used in topical or transdermal formulations. Research could explore its potential as a non-polar vehicle or emollient.

Analytical Chemistry

Isobutyl octanoate can be used as an analytical standard in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of volatile compounds in complex matrices, such as food, beverages, and environmental samples.[2]

Toxicology and Safety Assessment

While extensive toxicological data for isobutyl octanoate is limited, it is generally considered to have low toxicity.[2] Research in this area may involve:

-

In Vitro and In Silico Studies: Using computational models and cell-based assays to predict potential toxicity.

-

Read-Across Analysis: Leveraging toxicological data from structurally similar esters, such as hexyl octanoate, to assess potential hazards like genotoxicity.[6]

The decision to pursue a specific synthesis route for research purposes depends on several factors, as illustrated in the diagram below.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of isobutyl octanoate, adapted from protocols for similar esters.[4]

Protocol: Lipase-Catalyzed Synthesis of Isobutyl Octanoate

Objective: To synthesize isobutyl octanoate from isobutanol and octanoic acid using an immobilized lipase in a solvent-free system.

Materials:

-

Octanoic acid (≥98%)

-

Isobutanol (≥99%)

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Hexane (for enzyme washing, optional)

-

Anhydrous sodium sulfate

-

Temperature-controlled shaker or stirred-tank reactor

-

Filtration apparatus

-

Rotary evaporator or vacuum distillation setup

-

Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

-

Reactant Preparation:

-

In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine octanoic acid and isobutanol. A typical molar ratio is 1:1, but optimization may involve using an excess of one reactant. For example, for a 0.1 mol scale reaction, use 14.42 g of octanoic acid and 7.41 g of isobutanol.

-

-

Enzyme Addition:

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% by weight of the total substrates. For the example above (total substrate mass ≈ 21.83 g), add approximately 1.1 to 2.2 g of Novozym® 435.

-

-

Reaction Incubation:

-

Seal the reaction vessel to prevent the evaporation of volatile components.

-

Place the vessel in a temperature-controlled shaker and incubate at a temperature between 40-60°C with continuous agitation (e.g., 200 rpm).

-

Allow the reaction to proceed for 24 hours. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by GC-FID.

-

-

Enzyme Recovery:

-

After the reaction is complete, separate the immobilized enzyme from the liquid mixture by filtration.

-

The recovered enzyme can be washed with a solvent like hexane, dried under vacuum, and stored for reuse in subsequent batches.

-

-

Product Purification:

-

Transfer the filtrate (the liquid phase containing the product and unreacted substrates) to a separation funnel.

-

If necessary, wash the mixture with a dilute sodium bicarbonate solution to remove any residual octanoic acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude isobutyl octanoate by vacuum distillation to remove unreacted isobutanol and other impurities.

-

-

Analysis:

-

Confirm the identity and purity of the final product using GC-MS and/or NMR spectroscopy.

-

Quantify the yield of isobutyl octanoate using GC-FID with an internal standard.

-

Conclusion

Isobutyl octanoate is more than a simple flavoring agent; it is a versatile compound with significant potential in chemical and biochemical research. Its primary research applications lie in the study and optimization of green synthetic methodologies, particularly lipase-catalyzed reactions. Furthermore, its physicochemical properties warrant investigation into its use as a bio-based solvent and as a component in novel formulations. For researchers in drug development and related fields, understanding the synthesis and properties of esters like isobutyl octanoate can provide valuable insights into the behavior of larger, more complex molecules and the potential of biocatalysis in pharmaceutical production.

References